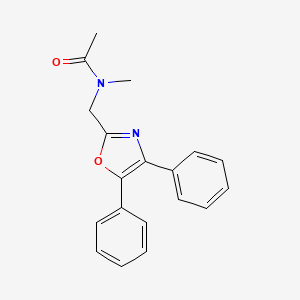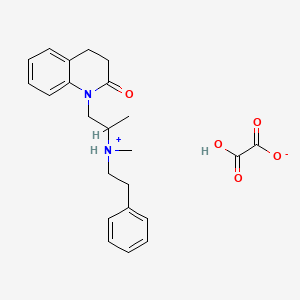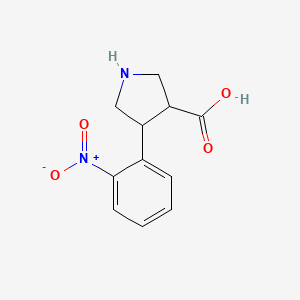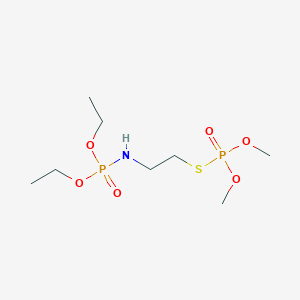![molecular formula C6H8N2O5 B13747027 [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes a piperazine ring with hydroxyl and acetic acid functional groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with ethylenediamine to form the piperazine ring, followed by hydrolysis and oxidation steps to introduce the hydroxyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Applications De Recherche Scientifique
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another piperazine derivative with similar structural features but different substituents.
Indole-3-acetic acid: A compound with a similar acetic acid group but different core structure.
Uniqueness
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is unique due to its specific combination of functional groups and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C6H8N2O5 |
|---|---|
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
2-[(2S)-4-hydroxy-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O5/c9-4-2-8(13)6(12)3(7-4)1-5(10)11/h3,13H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
Clé InChI |
KQGOKNMAASPNHX-VKHMYHEASA-N |
SMILES isomérique |
C1C(=O)N[C@H](C(=O)N1O)CC(=O)O |
SMILES canonique |
C1C(=O)NC(C(=O)N1O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


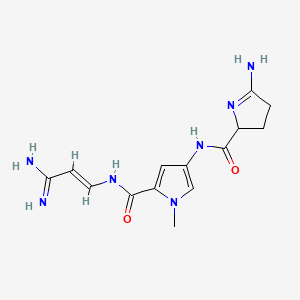


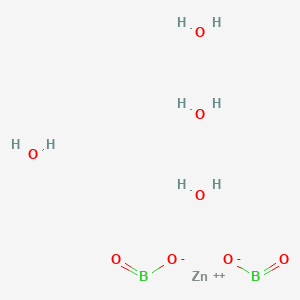
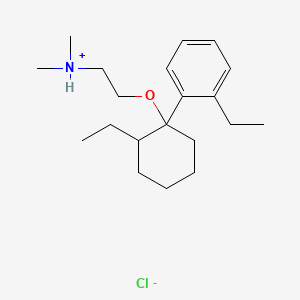

![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

